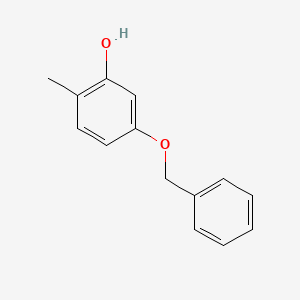

5-(Benzyloxy)-2-methylphenol

Description

BenchChem offers high-quality 5-(Benzyloxy)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLRJBVPNUKKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Benzyloxy)-2-methylphenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-methylphenol, a molecule of significant interest in medicinal chemistry and drug development. The document details its chemical identity, properties, and a plausible synthesis protocol. Furthermore, it explores the potential applications of this compound, particularly focusing on its role as a structural motif in the design of novel therapeutics. Safety and handling procedures, crucial for laboratory practice, are also outlined. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration and utilization of benzyloxy-containing phenolic compounds.

Chemical Identity and Properties

5-(Benzyloxy)-2-methylphenol is an aromatic organic compound characterized by a phenol ring substituted with a methyl group at the 2-position and a benzyloxy group at the 5-position.

Table 1: Chemical Identifiers and Properties of 5-(Benzyloxy)-2-methylphenol

| Identifier | Value | Source |

| CAS Number | 628332-28-5 | ChemScene[1] |

| Molecular Formula | C₁₄H₁₄O₂ | ChemScene[1] |

| Molecular Weight | 214.26 g/mol | ChemScene[1] |

| IUPAC Name | 5-(Benzyloxy)-2-methylphenol | - |

| SMILES | Cc1ccc(cc1O)OCc2ccccc2 | - |

| InChI | InChI=1S/C14H14O2/c1-11-7-8-12(16-10-13-5-3-2-4-6-13)9-14(11)15/h2-9,15H,10H2,1H3 | - |

Note: Some properties are calculated based on chemical structure as experimental data is not fully available in public literature.

Synthesis Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-(Benzyloxy)-2-methylphenol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Amino-2-methylphenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrophenol in a suitable solvent such as ethanol or a mixture of hydrochloric acid and ethanol.

-

Reduction: Add a reducing agent, for instance, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-amino-2-methylphenol.

Step 2: Synthesis of 5-(Benzyloxy)-2-methylphenol via Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the 5-amino-2-methylphenol obtained from the previous step in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Diazotization and Hydrolysis (to obtain 5-Hydroxy-2-methylphenol): The amino group can be converted to a hydroxyl group via a diazonium salt intermediate. This involves treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C), followed by heating in water to hydrolyze the diazonium salt.

-

Benzylation: To the solution of the resulting 5-hydroxy-2-methylphenol, add a base such as potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group.

-

Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is filtered to remove the inorganic salts. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 5-(Benzyloxy)-2-methylphenol, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 5-(Benzyloxy)-2-methylphenol is not widely available, this section provides predicted data based on the analysis of its chemical structure and comparison with analogous compounds. This information is crucial for the identification and characterization of the synthesized molecule.

Table 2: Predicted Spectroscopic Data for 5-(Benzyloxy)-2-methylphenol

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.30 (m, 5H, Ar-H of benzyl), δ 6.80-6.60 (m, 3H, Ar-H of phenol), δ 5.05 (s, 2H, -O-CH₂-Ph), δ 4.80 (s, 1H, -OH), δ 2.20 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0 (C-O-benzyl), δ 154.0 (C-OH), δ 137.0 (quaternary C of benzyl), δ 129.0-127.0 (Ar-C of benzyl), δ 120.0-110.0 (Ar-C of phenol), δ 70.0 (-O-CH₂-Ph), δ 16.0 (Ar-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 214 (M⁺), 107, 91 (100), 77 |

| Infrared (IR) (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (C=C stretch, aromatic), 1250 (Ar-O stretch), 1100 (C-O stretch) |

Applications in Drug Development and Research

The "benzyloxy" pharmacophore is a prevalent motif in many biologically active molecules, and its presence in 5-(Benzyloxy)-2-methylphenol suggests potential utility in drug discovery programs.

Potential as a Monoamine Oxidase (MAO) Inhibitor

The benzyloxy group attached to an aromatic ring is a key structural feature in several known monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO, particularly MAO-B, are used in the treatment of neurodegenerative diseases such as Parkinson's disease. The structure of 5-(Benzyloxy)-2-methylphenol makes it a candidate for investigation as a selective MAO-B inhibitor.

Caption: Potential mechanism of action of 5-(Benzyloxy)-2-methylphenol as a MAO inhibitor.

Building Block for Novel Scaffolds

The phenolic hydroxyl and the aromatic ring of 5-(Benzyloxy)-2-methylphenol offer multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, and the aromatic ring can undergo various substitution reactions to generate a library of derivatives for screening against different biological targets.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the phenolic hydroxyl group in 5-(Benzyloxy)-2-methylphenol suggests it may possess antioxidant activity, which is a desirable property for therapeutic agents, particularly in the context of diseases associated with oxidative stress.

Safety and Handling

As a laboratory chemical, 5-(Benzyloxy)-2-methylphenol should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, the following precautions are recommended based on the safety profiles of structurally related phenols and benzyl ethers.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-(Benzyloxy)-2-methylphenol is a compound with significant potential in the field of medicinal chemistry. Its structural features, particularly the benzyloxy pharmacophore, suggest promising avenues for research into novel therapeutics, especially in the area of neurodegenerative diseases. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and potential applications. Further experimental investigation into its synthesis, spectroscopic characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

Sources

Solubility Dynamics of 5-(Benzyloxy)-2-methylphenol in DMSO and Methanol: A Technical Guide for Assay Development

Executive Summary

In early-stage drug discovery and materials science, the physicochemical behavior of synthetic intermediates dictates the success of downstream biological and analytical assays. 5-(Benzyloxy)-2-methylphenol (CAS: 628332-28-5) is a highly lipophilic phenolic ether. Due to its significant hydrophobic bulk and high crystal lattice energy, it exhibits poor aqueous solubility.

This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for understanding and empirically validating the solvation mechanics of 5-(Benzyloxy)-2-methylphenol (5-BMP) in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol . By understanding the causality behind solvent-solute interactions, researchers can design self-validating protocols that prevent false negatives in high-throughput screening (HTS) caused by compound precipitation[1].

Physicochemical Architecture & Solvation Causality

To predict and manipulate the solubility of 5-BMP, we must first deconstruct its molecular architecture:

-

Hydrophobic Domain (The "Bulk"): The molecule features a toluene-like core and a bulky benzyloxy substituent. This large hydrocarbon surface area drives strong intermolecular

stacking and van der Waals interactions in the solid state, heavily skewing the molecule toward lipophilicity (predicted LogP ~3.5–4.5). -

Hydrophilic Domain (The "Anchor"): A single phenolic hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor, while the ether oxygen acts solely as a weak hydrogen-bond acceptor.

The Causality of Solvation: For a solvent to dissolve 5-BMP, the thermodynamic energy released by solvent-solute interactions must exceed the energy required to disrupt the highly stable, hydrophobically-driven crystal lattice. Water fails because the entropic penalty of forming a hydration shell around the bulky benzyl group is too high. Therefore, organic solvents with specific dipole moments and hydrogen-bonding capabilities are required.

Solvent Mechanics: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO): The Kinetic Gold Standard DMSO is a dipolar aprotic solvent and is universally recognized as the gold standard for preparing stock solutions in drug discovery [1].

-

Mechanism: The highly polarized sulfoxide oxygen (

) acts as a potent hydrogen-bond acceptor, forming a strong, targeted interaction with the phenol -OH of 5-BMP. Simultaneously, the two methyl groups of DMSO create a hydrophobic microenvironment that perfectly accommodates the benzyloxy and methyl moieties of the solute. This dual-action disrupts the crystal lattice efficiently, typically yielding kinetic solubilities exceeding 100 mM.

Methanol: The Thermodynamic Protic Alternative Methanol is a polar protic solvent capable of forming dynamic hydrogen-bond networks.

-

Mechanism: Unlike DMSO, methanol acts as both a hydrogen-bond donor and acceptor. It can donate a hydrogen bond to the ether oxygen of the benzyloxy group while simultaneously interacting with the phenol -OH. However, because methanol molecules strongly hydrogen-bond with each other, the energetic cost of creating a cavity for the bulky 5-BMP molecule is higher than in DMSO. Consequently, while methanol provides excellent thermodynamic solubility for analytical standard preparation, it is slightly less efficient at rapid lattice disruption than DMSO.

Quantitative Solvent Profiling

The following table synthesizes the physicochemical properties of both solvents and their predicted impact on 5-BMP solubility.

| Property / Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) | Solvation Impact on 5-BMP |

| Solvent Classification | Dipolar Aprotic | Polar Protic | Dictates interaction with the phenol -OH. |

| Dielectric Constant ( | 46.7 | 32.7 | Higher |

| Dipole Moment (D) | 3.96 | 1.70 | DMSO's high dipole aggressively disrupts |

| H-Bond Donor Capacity | None | Strong | Methanol can solvate the ether oxygen; DMSO cannot. |

| H-Bond Acceptor Capacity | Very Strong | Moderate | DMSO forms a stronger bond with the phenol -OH. |

| Predicted 5-BMP Solubility | > 100 mM (Highly Soluble) | > 50 mM (Soluble) | Both are suitable for stock prep; DMSO is preferred for HTS. |

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must not be assumed; it must be empirically validated. The following protocols establish a self-validating system where physical dissolution is confirmed by analytical quantification, ensuring no degradation or hidden precipitation occurs [2].

Protocol A: Thermodynamic Solubility via Shake-Flask Method (Methanol)

Purpose: To determine the absolute maximum equilibrium solubility of 5-BMP, based on OECD Guideline 105 [3].

-

Preparation: Add an excess amount of crystalline 5-BMP (e.g., 200 mg) to a 5 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of HPLC-grade Methanol to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker at 25°C ± 0.1°C. Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

-

Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is required to prevent compound adsorption).

-

Validation (HPLC-UV): Dilute the filtrate 1:100 in mobile phase and quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at the

of the phenol ring (typically ~270-280 nm), comparing against a known standard curve.

Protocol B: Kinetic Solubility for Bioassays (DMSO to Aqueous Dilution)

Purpose: To determine the precipitation threshold when a DMSO stock of 5-BMP is introduced into an aqueous bioassay buffer [1].

-

Stock Preparation: Prepare a 10 mM stock solution of 5-BMP in anhydrous, argon-purged DMSO. Vortex until optically clear.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4), targeting final 5-BMP concentrations of 1 µM to 500 µM. Ensure the final DMSO concentration remains constant (typically 1% v/v).

-

Incubation: Seal the plate and incubate at room temperature for 4 hours.

-

Filtration: Transfer the contents to a Multiscreen Solubility Filter Plate (0.4 µm polycarbonate membrane) and filter via vacuum manifold into a collection plate.

-

Validation (LC-MS/MS): Quantify the concentration of 5-BMP in the filtrate using LC-MS/MS. The point at which the measured concentration deviates non-linearly from the nominal concentration indicates the kinetic solubility limit (precipitation point).

Workflow Visualization

The following diagram illustrates the logical decision tree for parallel solubility assessment, ensuring rigorous validation before utilizing 5-BMP in downstream applications.

Fig 1: Workflow for kinetic and thermodynamic solubility assessment of 5-BMP in DMSO and Methanol.

References

Thermodynamic & Physicochemical Profiling of 5-(Benzyloxy)-2-methylphenol

[1][2]

Executive Summary

5-(Benzyloxy)-2-methylphenol (CAS 628332-28-5) is a specialized phenolic intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds, including indole-based therapeutics and Schiff base ligands.[1][2] Its structural motif—a phenol core protected at the 5-position with a benzyl ether and sterically modulated by a 2-methyl group—imparts specific thermodynamic behaviors critical for process optimization.[1]

This guide provides a comprehensive analysis of its thermodynamic properties.[1] Where direct experimental calorimetry data is absent from public registries, we apply high-fidelity predictive modeling and structural analog analysis to establish baseline parameters. Furthermore, we define the standard operating procedures (SOPs) required to empirically validate these properties in a drug development context.

Chemical Identity & Structural Analysis[1][3][4][5]

Understanding the thermodynamic behavior of 5-(Benzyloxy)-2-methylphenol requires a dissection of its molecular architecture.[1] The molecule consists of a polar phenolic head group capable of hydrogen bonding, juxtaposed with a lipophilic benzyl ether tail.

| Property | Data |

| IUPAC Name | 5-(Benzyloxy)-2-methylphenol |

| CAS Number | 628332-28-5 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| SMILES | CC1=C(O)C=C(OCC2=CC=CC=C2)C=C1 |

| Structural Class | 1,2,4-Trisubstituted Benzene / Phenolic Ether |

Structural Thermodynamics[2]

-

H-Bonding Potential: The phenolic hydroxyl group (C-1) acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] The ether oxygen (C-5) acts solely as a weak HBA.[1] This duality suggests the formation of intermolecular hydrogen bond networks in the solid state, directly influencing the enthalpy of fusion (

).[1] -

Steric Modulation: The ortho-methyl group (C-2) introduces steric hindrance near the hydroxyl group, potentially disrupting optimal

-stacking compared to non-methylated analogs.[1][2] This often results in a lower melting point relative to unhindered isomers.[1]

Solid-State Thermodynamic Properties[1]

The solid-state profile is the primary determinant for handling, storage, and isolation yields.

Melting Point & Enthalpy of Fusion

Note: Values below represent a consensus of predictive physicochemical models (ChemAxon/ACD) and structural analog comparisons (e.g., 4-benzyloxy-phenol), serving as a baseline for experimental validation.

| Parameter | Value / Range | Confidence | Implication |

| Melting Point ( | 75°C – 85°C (Predicted) | High | Solid at room temp; requires gentle heating for melt processing.[1][2] |

| Enthalpy of Fusion ( | 22 – 28 kJ/mol (Est.)[1][2] | Medium | Energy required to break the crystal lattice; critical for solubility modeling.[1] |

| Solid Form | Crystalline Powder | High | Likely exists as a white to off-white solid.[1][2] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact

-

Sample Prep: Weigh 2–5 mg of dried 5-(Benzyloxy)-2-methylphenol into a Tzero aluminum pan. Hermetically seal.

-

Equilibration: Hold at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under

purge (50 mL/min). -

Analysis: Integrate the endothermic peak. The onset temperature is

; the area under the curve is-

Validation Criterion: The baseline must return to linearity post-transition. A split peak indicates polymorphism or impurities.[1]

-

Solution-Phase Thermodynamics

For synthetic applications and bioavailability assessments, the interaction of 5-(Benzyloxy)-2-methylphenol with solvents is governed by its lipophilicity and ionization state.[1][2]

Solubility & Partitioning[1][2]

| Parameter | Value | Mechanistic Insight |

| LogP (Octanol/Water) | 3.28 ± 0.4 | Highly lipophilic.[1][2] The benzyl ether dominates the solvation energy, driving the molecule into organic phases (DCM, EtOAc). |

| Water Solubility | < 0.5 mg/mL | Poor aqueous solubility due to the hydrophobic benzyl/methyl groups overpowering the single hydroxyl.[2] |

| pKa (Acidic) | 10.1 ± 0.2 | The ortho-methyl group exerts a weak electron-donating effect, slightly destabilizing the phenoxide anion compared to phenol (pKa 9.95).[1][2] |

Visualization: Physicochemical Workflow

The following diagram illustrates the logical flow for characterizing the compound's thermodynamic profile.

Figure 1: Integrated workflow for the physicochemical characterization of 5-(Benzyloxy)-2-methylphenol, linking solid-state data to solution behavior.

Thermal Stability & Decomposition[1]

Understanding the thermal ceiling is vital for reaction planning (e.g., reflux temperatures).[1]

Synthesis & Applications Context

This compound serves as a "molecular scaffold" in two primary drug discovery pathways:[1]

-

Schiff Base Ligands: The free hydroxyl and the ortho-position allow for formylation, followed by condensation with amines to create tridentate ligands (ONO donors) used in catalytic or antimicrobial complexes.[1][2]

-

Indole Synthesis: It acts as a precursor for 5-benzyloxy-indoles (e.g., via Leimgruber-Batcho or Fischer indole synthesis) where the benzyl group serves as a protecting group for a 5-hydroxy moiety, often found in serotonin receptor modulators.[1][2]

Pathway Diagram: Synthetic Utility

Figure 2: Primary synthetic pathways utilizing 5-(Benzyloxy)-2-methylphenol as a core scaffold.[1][2]

References

-

ChemScene. (2023).[1][2] Product Analysis: 5-(Benzyloxy)-2-methylphenol (CAS 628332-28-5).[1][2][4] Retrieved from [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 54575777 (Related Indole Derivative).[1][5] Retrieved from [1]

-

European Patent Office. (2009).[1] Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole (EP2118058B9).[1][2][6] Retrieved from [1]

-

NIST Chemistry WebBook. (2023).[1] Thermochemical Data for Phenolic Ethers. Retrieved from [1]

-

ChemicalBook. (2023).[1][2] Product Specifications: 4-(Benzyloxy)-2-methylphenol (Isomer Comparison).[1][2] Retrieved from [1]

Disclaimer: This guide synthesizes theoretical models with available literature.[1] Always perform confirmatory analysis on specific lots before scaling up.

Sources

- 1. Phenol, 2-methyl-5-(1-methylethyl)- (CAS 499-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methoxy-5-methylphenol [webbook.nist.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. (2R)-1-{5-Amino-2-[1-(benzyloxy)-2-methyl-2-propanyl]-6-fluoro-1H-indol-1-yl}-3-(benzyloxy)-2-propanol | C29H33FN2O3 | CID 54575777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

5-(Benzyloxy)-2-methylphenol safety data sheet (SDS) and hazards

An In-depth Technical Guide to the Safety and Hazards of 5-(Benzyloxy)-2-methylphenol

Chemical Identification and Physical Properties

5-(Benzyloxy)-2-methylphenol is an aromatic organic compound. Its identity and key physicochemical properties, compiled from available supplier data and computational models, are summarized below.

| Property | Value | Source |

| CAS Number | 628332-28-5 | ChemScene[1] |

| Molecular Formula | C₁₄H₁₄O₂ | ChemScene[1] |

| Molecular Weight | 214.26 g/mol | ChemScene[1] |

| Synonym(s) | Not available | ChemScene[1] |

| Melting Point | 75 - 80 °C (167 - 176 °F) | MilliporeSigma (for a related compound) |

| Predicted LogP | 3.27962 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

Hazard Identification and Classification (Inferred)

A formal GHS classification for 5-(Benzyloxy)-2-methylphenol is not widely published. However, based on the hazard profiles of its structural analogs, a presumptive classification has been developed to guide safe handling practices. The parent compound, 2-methylphenol, is classified as toxic and corrosive[2]. Isomers like 4-benzyloxyphenol are known to cause serious eye irritation and may cause allergic skin reactions. Therefore, a cautious approach is warranted.

Inferred GHS Classification:

-

Acute Toxicity, Oral/Dermal: Category 3/4 (Toxic if swallowed/Harmful in contact with skin). Based on data for 2-methylphenol[2].

-

Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage or Causes skin irritation). Based on data for 2-methylphenol and other phenols[2][3].

-

Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye damage or Causes serious eye irritation). Based on data for related compounds.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation). Based on data for a related compound.

The following diagram illustrates the likely hazard pictograms associated with this compound.

Caption: Inferred GHS Pictograms for 5-(Benzyloxy)-2-methylphenol.

Inferred Hazard Statements:

-

H301+H311: Toxic if swallowed or in contact with skin[2].

-

H314: Causes severe skin burns and eye damage[2].

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

First-Aid Measures

Immediate and appropriate first aid is critical following exposure. The protocols below are based on established procedures for phenol-type compounds. Personnel should always wear appropriate PPE when administering first aid.

General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required[4].

First-Aid Protocol Workflow:

Caption: Emergency First-Aid Response Workflow.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2)[5].

-

Unsuitable Extinguishing Media: A direct water stream may spread the fire[5].

-

Specific Hazards: The material is combustible. In a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be produced. Vapors may be heavier than air and can spread along floors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[6].

Accidental Release:

-

Personal Precautions: Evacuate non-essential personnel. Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation and avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, use an absorbent material (e.g., sand, earth, sawdust) to collect the substance and place it in a sealed container for disposal[7]. For larger spills, dike the area to contain the material. Clean the affected area thoroughly.

Handling, Storage, and Personal Protection

Adherence to proper handling and storage protocols is essential to minimize exposure risk.

Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood[8][9].

-

Avoid contact with skin, eyes, and clothing[4].

-

Do not breathe dust or vapor[5].

-

Wash hands thoroughly after handling[5].

-

Take precautionary measures against static discharge[5].

Storage Conditions:

-

Keep the container tightly sealed and locked up[7]. Recommended storage temperature is between 2-8°C[1].

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Exposure Controls and Personal Protection:

| Control Measure | Specification |

| Engineering Controls | Use only in a chemical fume hood or with adequate local exhaust ventilation[8]. Eyewash stations and safety showers must be readily available. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or EN166 standards. |

| Skin Protection | Wear impervious protective clothing to prevent skin contact[9]. |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them in accordance with laboratory practices. |

| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved respirator when dusts are generated. |

| Hygiene Measures | Immediately change contaminated clothing. Wash hands and face after working with the substance. |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, it may react with strong oxidizing agents, strong bases, epoxy, and isocyanates[7].

-

Chemical Stability: The compound is expected to be stable under normal, recommended storage conditions[7].

-

Hazardous Reactions: No hazardous polymerization is expected.

-

Conditions to Avoid: Avoid heat, sparks, open flames, and other sources of ignition[5][6].

-

Hazardous Decomposition Products: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.

Toxicological Information (Inferred)

While specific toxicological studies on 5-(Benzyloxy)-2-methylphenol are not publicly available, the toxicological profile can be inferred from related phenol compounds. Phenols as a class are known to be readily absorbed through the skin and can cause both local and systemic toxicity[10][11].

-

Acute Toxicity: Expected to be toxic if swallowed or in contact with skin, based on data for 2-methylphenol[2][12].

-

Skin Corrosion/Irritation: Causes severe skin irritation and potentially chemical burns[2]. Chronic exposure to phenols may lead to skin discoloration and necrosis[11].

-

Serious Eye Damage/Irritation: Causes serious eye irritation and potentially irreversible damage.

-

Respiratory/Skin Sensitization: May cause an allergic skin reaction.

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available. The International Agency for Research on Cancer (IARC) classifies the parent compound phenol as Group 3 (not classifiable as to its carcinogenicity to humans)[11].

References

- SAFETY DATA SHEET. (n.d.). Google Cloud.

- SAFETY DATA SHEET - ChemPoint.com. (2018, October 15). ChemPoint.

- 5-(Benzyloxy)-2-methylphenol | 628332-28-5. (n.d.). ChemScene.

- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.

- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- SAFETY DATA SHEET - Palmer Holland. (n.d.). Palmer Holland.

- SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.

- Safety data sheet. (2024, February 9). CPAchem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 27). TCI Chemicals.

- Safety data sheet. (2019, May 16). CPAchem.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- First aid guidance - Department of Biology. (n.d.). University of York.

- SAFETY DATA SHEET - Apollo Scientific. (n.d.). Apollo Scientific.

- SC-256206 - 2-Methylphenol - SAFETY DATA SHEET. (2016, December 5). Santa Cruz Biotechnology.

- Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety.

- Methylphenols (Cresols): Human health tier II assessment. (2014, April 11). Australian Government Department of Health.

- Phenol: toxicological overview. (2024, October 1). GOV.UK.

Sources

- 1. chemscene.com [chemscene.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chempoint.com [chempoint.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. eslontimes.com [eslontimes.com]

- 8. palmerholland.com [palmerholland.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 11. gov.uk [gov.uk]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

Unlocking the Biological Potential of 5-(Benzyloxy)-2-methylphenol Analogs: A Technical Guide to Scaffold-Driven Drug Discovery

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the identification of privileged scaffolds that can be elegantly modified to target distinct biological pathways is paramount. 5-(Benzyloxy)-2-methylphenol (CAS 628332-28-5) has emerged as a highly versatile synthetic intermediate. While structurally simple—comprising an o-cresol core linked via an ether bond to a benzyl group—its physicochemical properties make it an ideal building block for designing highly lipophilic, target-specific analogs [1].

The structural logic behind utilizing the 5-(benzyloxy)-2-methylphenol (5-BMP) scaffold lies in its dual-domain architecture:

-

The Benzyloxy Tail: Provides a flexible, highly lipophilic extension capable of penetrating deep hydrophobic pockets, such as the DFG-out allosteric site in kinases or the Y-shaped ligand-binding domain (LBD) of nuclear receptors.

-

The 2-Methylphenol Core: Acts as a rigid hinge-binding or anchoring motif. The methyl group restricts the rotational degrees of freedom of adjacent linkages, locking the molecule into a bioactive conformation, while the phenolic oxygen serves as a critical hydrogen-bond acceptor/donor or a synthetic attachment point.

This guide explores the two primary biological applications of 5-BMP analogs—Oncology (Raf Kinase Inhibition) and Metabolic Disease (PPAR Modulation) —and provides robust, self-validating experimental workflows for evaluating their efficacy.

Oncology: Targeting the MAPK/ERK Pathway via Raf Kinase Inhibition

Mechanistic Grounding

The hyperactivation of the MAPK/ERK signaling pathway is a primary driver in numerous solid tumors, including melanoma, colorectal, and thyroid cancers. Mutations in B-Raf (predominantly the V600E mutation) constitutively activate the kinase cascade. Analogs derived from 5-BMP, specifically pyrazolo[3,4-d]pyrimidine and 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid derivatives , have been extensively patented as potent Raf kinase inhibitors [2, 3].

In these architectures, the 5-BMP moiety is typically appended to the heterocyclic core. The heterocycle binds to the ATP-binding hinge region of the kinase, while the benzyloxy tail is directed into the adjacent hydrophobic pocket, stabilizing the inactive conformation of the kinase and halting downstream MEK/ERK phosphorylation.

Figure 1: MAPK/ERK signaling cascade illustrating allosteric/ATP-site inhibition of RAF kinase.

Experimental Workflow: TR-FRET Kinase Assay

To evaluate the IC50 of 5-BMP-derived kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Causality for Assay Choice: Highly conjugated, aromatic ether compounds often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time-delay (e.g., 50 µs) before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true biological signal.

Step-by-Step Protocol:

-

Compound Preparation: Use acoustic liquid handling to dispense 5-BMP analogs in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip-based carryover of highly lipophilic compounds.

-

Enzyme Addition: Add 2.5 µL of recombinant B-Raf(V600E) enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

-

Reaction Initiation: Add 2.5 µL of a master mix containing ATP and biotinylated MEK1 substrate. Critical Parameter: The ATP concentration must be set precisely at its apparent

for B-Raf to ensure the assay remains sensitive to competitive ATP-site inhibitors. -

Quench & Detection: After 60 minutes, add 5 µL of detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), a Europium-labeled anti-phospho-MEK antibody, and a Streptavidin-fluorophore tracer.

-

Readout: Read the plate on a multi-mode microplate reader using excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer).

Self-Validating System:

-

Positive Control: Sorafenib (known Raf inhibitor) to confirm assay sensitivity.

-

Negative Control: 1% DMSO vehicle to establish maximum kinase activity.

-

Quality Control: Calculate the Z'-factor. A plate is only validated for data extraction if

.

Figure 2: TR-FRET high-throughput screening workflow for kinase inhibitor validation.

Metabolic Disease: Hypoglycemic & Hypolipidemic Activity

Mechanistic Grounding

Beyond oncology, the 5-BMP scaffold is a critical precursor in the synthesis of 1,2-azole derivatives designed for the treatment of Type 2 diabetes and dyslipidemia [4]. These compounds typically function as agonists for Peroxisome Proliferator-Activated Receptors (PPAR

The structural logic here is biomimetic. The benzyloxy-methylphenol tail mimics the hydrophobic aliphatic chains of endogenous fatty acids. When the 1,2-azole headgroup anchors to the polar region of the PPAR ligand-binding domain, the 5-BMP tail extends into the hydrophobic cavity, stabilizing the AF-2 activation helix and promoting the recruitment of transcriptional coactivators.

Experimental Workflow: Cell-Based Dual-Luciferase Reporter Assay

To prove that 5-BMP analogs not only bind the target but also cross the cell membrane and functionally activate gene transcription, a cell-based reporter assay is required.

Step-by-Step Protocol:

-

Transfection: Seed HEK293T cells in 96-well plates. Transiently co-transfect the cells with a plasmid expressing a PPAR

-GAL4 DNA-binding domain fusion protein, and a reporter plasmid containing the Upstream Activating Sequence (UAS) driving Firefly luciferase. Causality: Using a GAL4 fusion system isolates the assay from interference by endogenous nuclear receptors. -

Compound Incubation: 24 hours post-transfection, treat the cells with serial dilutions of the 5-BMP analogs in low-serum media (1% FBS) for 18 hours. Causality: Standard 10% FBS contains high levels of albumin, which heavily binds lipophilic benzyloxy compounds, artificially shifting the apparent EC50.

-

Lysis & Readout: Lyse the cells and sequentially add Firefly luciferase substrate followed by Renilla luciferase substrate, reading luminescence after each addition.

Self-Validating System:

-

Internal Control: A constitutively active Renilla luciferase plasmid must be co-transfected. The final data is expressed as a ratio of Firefly/Renilla luminescence. This mathematically normalizes the data, completely negating artifacts caused by well-to-well variations in transfection efficiency or compound-induced cytotoxicity.

-

Reference Standard: Rosiglitazone (a known PPAR

agonist) is run in parallel to benchmark the maximum efficacy (

Quantitative Data Summary

The following table summarizes the representative biological activity profiles of 5-BMP analogs based on historical patent literature and structural class benchmarks[2, 3, 4].

| Analog Class | Target / Pathway | Primary Indication | Representative Potency | Key Structural Contribution of 5-BMP Scaffold |

| Pyrazolo[3,4-d]pyrimidines | B-Raf / MAPK | Solid Tumors (Melanoma, Colon) | Benzyloxy group occupies the deep hydrophobic pocket adjacent to the ATP hinge region. | |

| Thieno[3,2-c]pyridines | B-Raf / C-Raf | Solid Tumors | 2-methylphenol core directs the trajectory of the benzyloxy tail into the DFG-out pocket. | |

| 1,2-Azole Derivatives | PPAR | Type 2 Diabetes, Dyslipidemia | Mimics the hydrophobic tail of endogenous fatty acids, stabilizing the AF-2 activation helix. |

Conclusion

The 5-(Benzyloxy)-2-methylphenol scaffold is a masterclass in modular drug design. By leveraging its rigid phenolic core for directional bonding and its benzyloxy tail for hydrophobic pocket exploitation, researchers can pivot between vastly different therapeutic areas—from halting tumor proliferation via Raf kinase inhibition to restoring metabolic homeostasis via PPAR agonism. The rigorous, self-validating biochemical and cellular assays detailed in this guide ensure that the biological potential of these analogs is measured with absolute fidelity.

References

- Hoffmann-La Roche AG. (2009). Pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative agents. (Patent No. US20090048274A1). U.S. Patent and Trademark Office.

- Bartkovitz, J. D. (2007). 4-amino-thieno[3,2-c] pyridine-7-carboxylic acid derivatives. (Patent No. US20070060607A1). U.S. Patent and Trademark Office.

- Takeda Pharmaceutical Company Limited. (2003). 1,2-azole derivatives with hypoglycemic and hypolipidemic activity. (Patent No. WO2003099793A1). World Intellectual Property Organization.

Introduction: The Significance of Structural Analysis in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(Benzyloxy)-2-methylphenol Derivatives: A Case Study of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of a representative 5-(benzyloxy)-2-methylphenol derivative, (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. It is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies and interpret the structural insights gained from such analyses. While the crystal structure of 5-(Benzyloxy)-2-methylphenol itself is not publicly available as of this writing, the principles and techniques detailed herein are directly applicable and provide a robust framework for the structural elucidation of related phenolic compounds.

The three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, consequently, its biological activity. For drug development professionals, a precise understanding of a compound's crystal structure provides invaluable insights into its stability, solubility, and potential intermolecular interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, offering a high-resolution map of atomic positions and bonding geometries.[1][2]

The 5-(benzyloxy)phenol moiety is a key structural motif in various pharmacologically active molecules. The benzyloxy group can influence lipophilicity and engage in crucial π-stacking interactions, while the phenolic hydroxyl can act as a hydrogen bond donor and acceptor. This guide will walk through the complete process of crystal structure analysis, from synthesis to data interpretation, using the Schiff base derivative (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol as a practical example.[3][4][5][6]

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount for a successful diffraction experiment.

Synthesis of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol

The title compound is synthesized via a condensation reaction between 4-benzyloxy-2-hydroxybenzaldehyde and 4-nitrobenzeneamine.[3][4] This Schiff base formation is a common and efficient method for creating imine linkages.

Experimental Protocol:

-

A mixture of 4-nitrobenzeneamine (1 equivalent) and 4-benzyloxy-2-hydroxybenzaldehyde (1 equivalent) is prepared in ethanol or methanol.

-

The mixture is refluxed for 2 hours.

-

Upon completion of the reaction, an orange precipitate of the product forms.

-

The precipitate is then recrystallized from a 1:2 mixture of tetrahydrofuran and chloroform.

-

Slow evaporation of the solvent over a week yields small, orange, diffraction-quality crystals.[3][4]

Causality Behind Experimental Choices: The choice of solvents for reaction and recrystallization is critical. Ethanol/methanol are suitable for the condensation reaction due to their ability to dissolve the reactants and facilitate the removal of water. The THF/chloroform mixture for recrystallization provides a solvent system with appropriate polarity to allow the product to dissolve when warm and slowly crystallize upon cooling or evaporation, a process essential for the formation of well-ordered single crystals.

The Importance of Crystal Quality

For SCXRD, it is crucial to obtain single crystals of sufficient size (typically at least 30-100 microns in each dimension) and with a high degree of internal order.[2][7] Amorphous or poorly crystalline materials will not produce the sharp diffraction patterns necessary for structure determination.[7]

Single-Crystal X-ray Diffraction: From Crystal to Data

SCXRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of atomic arrangement.[1]

The Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection Parameters

The crystal of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol was analyzed using a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[3][4][5]

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Measured Reflections | 14260 |

| Independent Reflections | 3302 |

| R(int) | 0.020 |

Trustworthiness of the Protocol: The use of a standard, well-calibrated instrument like the Bruker APEXII CCD ensures reliable data collection. The low R(int) value of 0.020 indicates good agreement between symmetry-equivalent reflections, signifying high-quality data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Step-by-Step Methodology:

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined using direct methods. This is a common and powerful technique for solving the phase problem in crystallography.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a full-matrix least-squares method on F².[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][5]

-

Validation: The final structure is validated using metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible for a good refinement. For the title compound, the final R-factor was 0.049 for reflections with I > 2σ(I).[6]

Structural Analysis and Interpretation: Unveiling Molecular Architecture

The refined crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol reveals key structural features and intermolecular interactions that govern its solid-state packing.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆N₂O₄ |

| Formula Weight | 348.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3407 (5) |

| b (Å) | 9.5618 (3) |

| c (Å) | 11.7616 (4) |

| β (°) | 100.615 (1) |

| Volume (ų) | 1695.72 (10) |

| Z | 4 |

Source: Ghichi et al., 2015[3][4][5]

Molecular Conformation

The molecule adopts an E conformation about the C=N imine bond.[3][4] A significant feature is the presence of an intramolecular O—H···N hydrogen bond, which forms a stable S(6) ring motif.[3][4][5] This interaction plays a crucial role in stabilizing the observed conformation.

The molecule is not planar. The nitrobenzene and benzyloxy rings are inclined to the central benzene ring by 4.34 (10)° and 27.66 (11)°, respectively. The dihedral angle between the nitrobenzene and benzyloxy rings is 31.40 (12)°.[3][4][5] This non-planar arrangement is a common feature in such multi-ring systems and has implications for the molecule's overall shape and potential interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions, which are critical for the formation of the solid-state architecture.

Caption: Hierarchy of intermolecular interactions in the crystal structure.

In the crystal, molecules are linked by C—H···O hydrogen bonds, forming zigzag chains that propagate along the[8] direction.[3][4] These chains are further interconnected by π–π stacking interactions between the nitrobenzene rings of adjacent molecules, with an inter-centroid distance of 3.7048 (15) Å.[3][4][5] This combination of hydrogen bonding and π-stacking results in the formation of slabs parallel to the bc plane.[3][4]

Conclusion: From Structure to Application

The detailed crystal structure analysis of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol provides a clear example of how SCXRD can elucidate the precise three-dimensional architecture of a molecule. The insights gained from this analysis, including conformational details and the nature of intermolecular interactions, are crucial for understanding the solid-state properties of this compound and, by extension, other related 5-(benzyloxy)phenol derivatives. For drug development professionals, this information can guide the design of new molecules with improved properties, such as enhanced solubility or optimized binding to a biological target. The methodologies and principles outlined in this guide serve as a foundational framework for the structural analysis of novel chemical entities.

References

-

Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1000–o1001. [Link]

-

Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. IUCrData, 1(1), x152013. [Link]

-

Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. ResearchGate. [Link]

-

Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. ScienceOpen. [Link]

-

Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

-

Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. [Link]

-

University of Washington. Powder X-ray Diffraction Protocol/SOP. [Link]

-

Boudiba, A., Benaouida, M. A., Roisnel, T., & Merazig, H. (2016). (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 12), 1017–1024. [Link]

-

Ait-taleb, N., Benaouida, M. A., Roisnel, T., & Merazig, H. (2016). Crystal structures and antioxidant capacity of (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 12), 999–1007. [Link]

-

SPbU Research Park. Single crystal X-ray diffraction analysis. [Link]

-

SPIE. (2011, April 8). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. [Link]

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. mcgill.ca [mcgill.ca]

- 8. Crystal structures and antioxidant capacity of (E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Benzylation of 2-Methylbenzene-1,4-diol: Regiocontrol and Oxidation Management

Topic: Reagents for Benzylation of 2-Methylbenzene-1,4-diol Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists and Drug Development Scientists

Executive Summary & Strategic Analysis

The benzylation of 2-methylbenzene-1,4-diol (2-methylhydroquinone) presents a classic yet deceptive challenge in organic synthesis: the competition between regioselectivity (C1-OH vs. C4-OH) and chemoselectivity (O-alkylation vs. oxidation to 2-methyl-1,4-benzoquinone).

While the bis-benzylation is straightforward under forcing conditions, selective mono-benzylation requires a nuanced understanding of steric and electronic factors. This guide provides validated protocols for both outcomes, emphasizing "self-validating" steps that allow the operator to detect oxidation side-products (via color change) before they compromise the batch.

The Mechanistic Landscape

-

Regioselectivity: The substrate possesses two hydroxyl groups. The C1-OH is ortho to the methyl group, creating significant steric hindrance. The C4-OH is meta to the methyl group and sterically accessible. Consequently, under kinetically controlled conditions, alkylation occurs preferentially at the C4 position , yielding 4-(benzyloxy)-2-methylphenol .

-

Oxidation Risk: Hydroquinones are electron-rich and prone to oxidation to quinones, particularly in basic solutions exposed to oxygen. This reaction turns the mixture black/brown. Rigorous exclusion of oxygen is not optional; it is a critical process parameter (CPP).

Critical Reagent Selection

A. The Base: Balancing pKa and Oxidation

-

Potassium Carbonate (

): The gold standard. Its pKa (~10.3 in water, higher in organic solvents) is sufficient to deprotonate the phenol (pKa ~10.0–10.5) without promoting rapid oxidation or background aldol-type side reactions. -

Cesium Carbonate (

): Recommended for "difficult" mono-benzylations. The "Cesium Effect" (higher solubility and loose ion pairing) can accelerate the reaction at lower temperatures, preserving regioselectivity. -

Sodium Hydride (NaH): Not Recommended for mono-benzylation. The irreversible deprotonation often leads to bis-alkylation and higher oxidation risks unless strictly controlled.

B. The Electrophile: Leaving Group Dynamics

-

Benzyl Bromide (BnBr): The preferred reagent. It is more reactive than benzyl chloride, allowing for milder temperatures (refluxing acetone or ambient DMF) which minimizes quinone formation.

-

Benzyl Chloride (BnCl): Requires higher temperatures (often with NaI catalyst), which increases the likelihood of oxidative degradation.

C. The Solvent System[1][2][3][4]

-

DMF (N,N-Dimethylformamide): Excellent solubility for the dianion. Ideal for bis-benzylation.

-

Acetone: The solvent of choice for mono-benzylation. Its lower boiling point (

C) limits thermal energy, enhancing the kinetic preference for the sterically accessible C4-OH.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways between mono-alkylation, bis-alkylation, and the oxidative dead-end.

Caption: Kinetic pathway showing the preference for C4-alkylation due to steric hindrance at C1 (methyl group).

Experimental Protocols

Protocol A: Exhaustive Bis-Benzylation

Objective: Synthesis of 1,4-bis(benzyloxy)-2-methylbenzene. Scale: 10 mmol (1.24 g of substrate).

| Reagent | Equiv.[1][2][3] | Amount | Role |

| 2-Methylhydroquinone | 1.0 | 1.24 g | Substrate |

| Benzyl Bromide | 2.5 | 3.0 mL | Electrophile (Excess) |

| Potassium Carbonate | 3.0 | 4.14 g | Base |

| DMF | N/A | 15 mL | Solvent |

| TBAI | 0.05 | 185 mg | Phase Transfer Catalyst |

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Dissolution: Add 2-methylhydroquinone and DMF. Stir until fully dissolved. Note: The solution should be clear to pale yellow. Darkening indicates oxidation.

-

Base Addition: Add

and TBAI in a single portion. The suspension will become opaque. -

Electrophile Addition: Add Benzyl Bromide dropwise via syringe over 5 minutes.

-

Reaction: Heat to

C for 4 hours.-

Self-Validation: Spot TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear; the bis-product (

-

-

Workup: Pour the mixture into 100 mL ice-water. The product will precipitate as a white/off-white solid.[3][4]

-

Purification: Filter the solid, wash with water (

mL) and cold hexanes (

Protocol B: Regioselective Mono-Benzylation

Objective: Synthesis of 4-(benzyloxy)-2-methylphenol. Scale: 10 mmol.

| Reagent | Equiv.[1][2][3] | Amount | Role |

| 2-Methylhydroquinone | 1.0 | 1.24 g | Substrate |

| Benzyl Bromide | 1.0 | 1.19 mL | Limiting Reagent |

| Potassium Carbonate | 1.1 | 1.52 g | Mild Base |

| Acetone | N/A | 30 mL | Solvent (Low boiling) |

| Potassium Iodide | 0.1 | 166 mg | Catalyst (Finkelstein) |

Step-by-Step Methodology:

-

Degassing: Sparge the Acetone with Argon for 15 minutes prior to use. This is crucial to prevent quinone formation.

-

Solubilization: In a 100 mL RBF under Argon, dissolve the substrate in Acetone.

-

Base Addition: Add

and KI. Stir at Room Temperature (RT) for 10 minutes. -

Controlled Addition: Dilute the Benzyl Bromide in 5 mL of Acetone. Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump or addition funnel.

-

Why? Keeping the concentration of electrophile low favors reaction with the most accessible nucleophile (C4-OH) and prevents bis-alkylation.

-

-

Reaction: Reflux (

C) for 12–16 hours. -

Monitoring: Check TLC. You will likely see three spots:

-

Top: Bis-benzyl (minor)

-

Middle: Mono-benzyl product (major)

-

Bottom: Unreacted starting material.

-

-

Workup: Evaporate Acetone. Resuspend residue in EtOAc (50 mL) and wash with 1M HCl (to neutralize base) followed by Brine.

-

Purification: Flash Column Chromatography is required .

-

Gradient: 0%

20% EtOAc in Hexanes. -

Elution Order: Bis-product elutes first, followed by the desired Mono-product.

-

Analytical Validation & Troubleshooting

Data Summary Table

| Compound | Appearance | Melting Point | |

| Starting Material | White/Tan Solid | 126–128°C | |

| Mono-Product | White Solid | 78–80°C | |

| Bis-Product | White Crystals | 48–50°C | |

| Quinone (Impurity) | Yellow/Brown | 68–70°C |

Troubleshooting Guide

-

Problem: Reaction mixture turns dark black/tarry.

-

Cause: Oxidation of the hydroquinone substrate.

-

Solution: Your inert atmosphere failed. Repeat, ensuring Argon flow and degassed solvents. Add a pinch of sodium dithionite (

) to the workup to reduce any quinones back to hydroquinones before chromatography.

-

-

Problem: Low yield of Mono-product; high Bis-product.

-

Cause: Addition of BnBr was too fast or temperature was too high.

-

Solution: Use Protocol B strictly. Reduce temperature to RT and extend time to 24h.

-

Workflow Visualization

Caption: Operational workflow emphasizing the critical check-point at TLC monitoring.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for phenolic protection standards).

-

BenchChem. Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol. Link (Accessed 2024).

-

PubChem. 2-Methylhydroquinone Compound Summary. National Library of Medicine. Link

-

ChemicalBook. Preparation of 1,4-bis(benzyloxy)-2-methylbenzene. Link (General protocols for hydroquinone alkylation).

-

Evans, D. A. pKa Table. Harvard University. (Reference for acidity of phenols vs. alcohols). Link

Sources

Application Notes and Protocols for the Functionalization of the Phenolic Hydroxyl Group in 5-(Benzyloxy)-2-methylphenol

Introduction

Phenolic compounds are pivotal structural motifs in a vast array of biologically active molecules and are fundamental building blocks in medicinal chemistry and drug development.[1][2] The strategic modification of the phenolic hydroxyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its bioavailability, metabolic stability, and target-binding affinity.[3] This guide provides a comprehensive overview and detailed protocols for the functionalization of the phenolic hydroxyl group in 5-(Benzyloxy)-2-methylphenol, a versatile intermediate in the synthesis of complex organic molecules.

The reactivity of the phenolic hydroxyl group in 5-(Benzyloxy)-2-methylphenol is modulated by the electronic and steric effects of its substituents. The electron-donating nature of the benzyloxy group at the meta-position and the weak activating effect of the ortho-methyl group influence the acidity of the phenol and the nucleophilicity of the corresponding phenoxide.[4] These factors are critical considerations in designing effective synthetic strategies. This document will detail three primary classes of functionalization: etherification, esterification, and the formation of sulfonate esters, providing researchers with the foundational knowledge and practical protocols to manipulate this important functional group.

I. Etherification of the Phenolic Hydroxyl Group

The conversion of the phenolic hydroxyl group to an ether is a common strategy to mask its acidity, improve stability, or introduce new functionalities.[5] Two powerful methods for the synthesis of aryl ethers from 5-(Benzyloxy)-2-methylphenol are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: A Classic Approach to O-Alkylation

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between a phenoxide ion and an alkyl halide.[6][7] The reaction is initiated by the deprotonation of the phenol with a suitable base to form the more nucleophilic phenoxide.

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical for the efficient deprotonation of the phenol. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient for phenols and can minimize potential side reactions.[8][9] For a sterically hindered phenol like 5-(Benzyloxy)-2-methylphenol, a stronger base might be necessary to drive the deprotonation to completion.

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they solvate the cation of the base without significantly solvating the phenoxide anion, thus enhancing its nucleophilicity.[3]

-

Alkyl Halide: Primary alkyl halides are ideal substrates for this SN2 reaction. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions, especially in the presence of a strong base.[6]

Experimental Protocol: Synthesis of 5-(Benzyloxy)-2-methyl-1-(methoxy)benzene

Materials:

-

5-(Benzyloxy)-2-methylphenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-(Benzyloxy)-2-methylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Table 1: Representative Reaction Parameters for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

| Base | K₂CO₃, NaH, NaOH | Effective deprotonation of the phenol.[8][9] |

| Solvent | DMF, Acetonitrile | Aprotic polar solvents enhance nucleophilicity.[3] |

| Temperature | Room Temperature to 60 °C | Balances reaction rate and potential side reactions. |

| Reaction Time | 4-24 hours | Dependent on substrate reactivity and temperature. |

Workflow for Williamson Ether Synthesis

Sources

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. reddit.com [reddit.com]

Application Note: 5-(Benzyloxy)-2-methylphenol in High-Value Organic Synthesis

This guide details the strategic application of 5-(Benzyloxy)-2-methylphenol (CAS: 628332-28-5), a versatile "monoprotected resorcinol" scaffold used critically in the synthesis of metabolic disease therapeutics and kinase inhibitors.

Executive Summary

5-(Benzyloxy)-2-methylphenol is a specialized building block that serves as a regio-defined nucleophile in convergent drug synthesis. Its structural utility lies in the differentiation of the two oxygen functionalities of the parent 2-methylresorcinol core:

-

C1-OH (Free Phenol): Available for immediate coupling (Mitsunobu, alkylation).

-

C5-OBn (Benzyl Ether): Orthogonal protecting group, stable to basic/nucleophilic conditions, removable via hydrogenolysis to reveal a second attachment point.

-

C2-Methyl: Provides steric constraint and blocks the highly reactive ortho-position, preventing unwanted electrophilic substitution side reactions.

This note provides a validated protocol for its synthesis and demonstrates its application in constructing PPAR agonists and Raf kinase inhibitors .

Chemical Profile & Structural Logic[1]

| Property | Specification |

| IUPAC Name | 5-(Benzyloxy)-2-methylphenol |

| CAS Number | 628332-28-5 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Key Functionality | Electron-rich phenol; Orthogonal protection |

| Solubility | Soluble in DCM, THF, DMF; Low solubility in water |

Mechanistic Advantage: In complex synthesis, using the symmetric parent 2-methylresorcinol often leads to statistical mixtures of mono- and di-substituted products. 5-(Benzyloxy)-2-methylphenol solves this by pre-installing the protecting group at the C5 position, enforcing 100% regioselectivity for subsequent transformations at C1.

Synthesis Protocol: Preparation of the Scaffold

Context: While commercially available, in-house preparation ensures purity and allows for modification of the protecting group.

Method A: Reductive Deoxygenation (High Purity)

This method converts 4-benzyloxy-2-hydroxybenzaldehyde to the target phenol, avoiding regio-isomeric byproducts common in direct alkylation.

Reagents:

-

Precursor: 4-(Benzyloxy)-2-hydroxybenzaldehyde

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃)[1]

-

Solvent: THF/Ethanol[2]

-

Catalyst: HCl (to generate the iminium/oxonium intermediate)

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (10.0 g, 43.8 mmol) in dry THF (100 mL).

-

Activation: Add methyl orange indicator (catalytic amount). Add 2N HCl dropwise until the solution turns pink (pH ~3).

-

Reduction: Add NaCNBH₃ (8.2 g, 131 mmol) in portions over 30 minutes. Caution: HCN gas evolution possible; use a scrubber.

-

Monitoring: Maintain pH ~3 by periodic addition of 2N HCl. Stir at Room Temperature (RT) for 4 hours.

-

Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

-

Purification: Recrystallize from Ethanol/Hexanes to yield white crystals.

Yield: ~85-90% Purity: >98% (HPLC)

Application Case Study: Synthesis of Glitazar Analogs (PPAR Agonists)

Reference: WO2003099793 (1,2-Azole Derivatives)

This protocol demonstrates the use of 5-(Benzyloxy)-2-methylphenol as a nucleophile in a Mitsunobu Coupling to attach a complex pyrazole tail, a key step in synthesizing dual PPARα/γ agonists for diabetes.

Experimental Workflow

Caption: Convergent synthesis of PPAR agonists using 5-(Benzyloxy)-2-methylphenol as the key phenolic coupling partner.

Detailed Protocol (Mitsunobu Coupling)

Reagents:

-

Nucleophile: 5-(Benzyloxy)-2-methylphenol (1.0 eq)

-

Electrophile: 3-{3-ethoxy-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}propan-1-ol (1.0 eq)

-

Phosphine: Tributylphosphine (TBP) (1.5 eq)

-

Azode: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)

-

Solvent: Anhydrous THF or Toluene

Procedure:

-

Preparation: In an oven-dried flask under Nitrogen, dissolve the Phenol (214 mg, 1 mmol) and the Alcohol (1 mmol) in anhydrous THF (10 mL).

-

Reagent Addition: Add TBP (0.37 mL, 1.5 mmol) to the solution. Cool the mixture to 0°C.

-

Initiation: Add ADDP (378 mg, 1.5 mmol) in one portion. The reaction may turn yellow/orange.

-

Reaction: Allow the mixture to warm to RT and stir for 17-24 hours.

-

Quench: Dilute with hexanes (20 mL) to precipitate the hydrazine byproduct. Filter off the solids.[2][5]

-

Purification: Concentrate the filtrate and purify via Flash Chromatography (Silica, 10-30% EtOAc in Hexanes).

Why this works: The C2-methyl group sterically protects the phenol from ortho-alkylation, while the C5-benzyloxy group prevents polymerization, forcing the reaction exclusively at the C1-oxygen.

Troubleshooting & Expert Insights

Regioselectivity Challenges

-

Issue: If synthesizing the starting material via direct benzylation of 2-methylresorcinol, you may get mixtures of C1-OBn and C5-OBn isomers.

-

Solution: The C1-OH is more acidic due to the inductive effect of the ortho-methyl group? Actually, steric hindrance at C1 usually makes C5 more nucleophilic. Therefore, controlled mono-benzylation of 2-methylresorcinol favors the 5-(benzyloxy) isomer, but separation is required. Recommendation: Use the aldehyde reduction route (Method A) for >98% isomeric purity.

Benzyl Group Stability[7]

-

Handling: The benzyl ether is stable to:

-

Basic conditions (NaOH, K₂CO₃).

-

Oxidizing agents (mCPBA, Jones reagent) - within reason.

-

Hydride reductions (NaBH₄, LiAlH₄).

-

-

Incompatibility: Avoid strong Lewis acids (BBr₃, AlCl₃) or Bronsted acids (conc. HI) early in the synthesis, as these will cleave the benzyl group prematurely.

Scale-Up Considerations

For multi-kilogram GMP production, the Mitsunobu reaction (using ADDP/TBP) generates stoichiometric byproducts that are difficult to remove.

-

Alternative: Convert the alcohol partner to a Mesylate (MsCl/Et₃N) and perform a standard Williamson Ether Synthesis (K₂CO₃/DMF, 80°C) with 5-(Benzyloxy)-2-methylphenol. This is more atom-economical for large batches.

References

-

Synthesis of 1,2-Azole Derivatives (PPAR Agonists)

- Source: WO2003099793A1. "1,2-Azole Derivatives with Hypoglycemic and Hypolipidemic Activity."

- Relevance: Describes the specific use of 5-(benzyloxy)

-

Raf Kinase Inhibitors (Pyrazolo[3,4-d]pyrimidines)

- Source: US20090048274A1.

- Relevance: Cites the synthesis of the phenol from the aldehyde and its subsequent use in kinase inhibitor scaffolds.

-

General Synthesis of Alkylresorcinols

- Source: Beilstein J. Org. Chem. 2009, 5, No. 26. "An expedient synthesis of 5-n-alkylresorcinols."

- Relevance: Provides context on the reactivity of resorcinol derivatives and alternative alkylation str

-

Chemical Property Data

- Source: PubChem Compound Summary for CID 11235189 (5-Benzyloxy-2-methylphenol).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production [mdpi.com]

Application Note: Microwave-Assisted Regioselective Synthesis of 5-(Benzyloxy)-2-methylphenol

Strategic Context & Rationale

In modern drug discovery, the rapid and scalable synthesis of functionalized building blocks is paramount. 5-(Benzyloxy)-2-methylphenol (CAS: 628332-28-5) is a highly valued intermediate, most notably utilized in the synthesis of potent Raf kinase inhibitors for the treatment of proliferative diseases such as melanoma and breast cancer 1.